molecular formula C12H9F3N2O2 B2971776 4-{[3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid CAS No. 1006482-42-3

4-{[3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid

Cat. No. B2971776
CAS RN: 1006482-42-3
M. Wt: 270.211
InChI Key: DTZBNJPEEBPDSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-{[3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid” is a chemical compound with the CAS Number: 1006482-42-3 . It has a molecular weight of 270.21 . The compound is stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for the compound is 1S/C12H9F3N2O2/c13-12(14,15)10-5-6-17(16-10)7-8-1-3-9(4-2-8)11(18)19/h1-6H,7H2,(H,18,19) . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

The compound is a powder that is stored at room temperature . It has a molecular weight of 270.21 .

Scientific Research Applications

Synthesis of Salicylanilide Esters

4-{[3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid is utilized in the synthesis of salicylanilide esters. These esters are synthesized via N,N′-dicyclohexylcarbodiimide coupling in dry N,N-dimethylformamide . Salicylanilide esters have been studied for their potential antimycotic properties against various fungal strains .

Analytical Standard for GC/MS

This compound serves as an internal standard in gas chromatography-mass spectrometry (GC/MS) for the ultra-trace analysis of fluorinated aromatic carboxylic acids . Its unique structure helps in the accurate quantification of similar compounds.

Antimycotic Agent Research

Research has been conducted on salicylanilide esters derived from 4-{[3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid for their antifungal activity. These compounds have shown potential as antimycotic agents against a variety of fungal strains, indicating a possible application in developing new antifungal drugs .

Safety and Hazards

The compound has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

4-[[3-(trifluoromethyl)pyrazol-1-yl]methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3N2O2/c13-12(14,15)10-5-6-17(16-10)7-8-1-3-9(4-2-8)11(18)19/h1-6H,7H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTZBNJPEEBPDSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=CC(=N2)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{[3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid

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